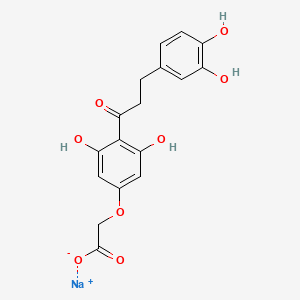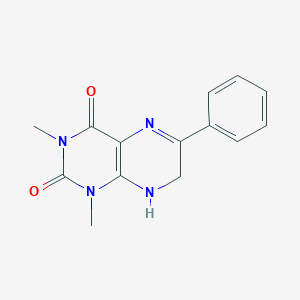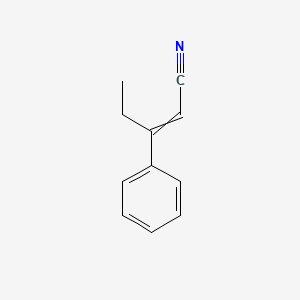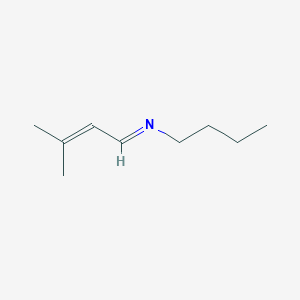![molecular formula C11H23N3 B14480922 1,5,10-Triazabicyclo[8.3.1]tetradecane CAS No. 64924-82-9](/img/structure/B14480922.png)
1,5,10-Triazabicyclo[8.3.1]tetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,10-Triazabicyclo[8.3.1]tetradecane is a bicyclic organic compound that belongs to the class of guanidines. It is known for its strong basicity and unique structural features, which make it a valuable compound in various chemical reactions and industrial applications. This compound is characterized by its ability to act as both a proton donor and acceptor, making it highly versatile in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,10-Triazabicyclo[8.3.1]tetradecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a linear precursor containing multiple nitrogen atoms. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters allows for efficient production of the compound on a large scale. Additionally, purification techniques such as crystallization and distillation are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,5,10-Triazabicyclo[8.3.1]tetradecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced guanidine derivatives.
Substitution: Formation of substituted guanidine compounds.
Scientific Research Applications
1,5,10-Triazabicyclo[8.3.1]tetradecane has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and transesterification.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving abnormal protein aggregation.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,5,10-Triazabicyclo[8.3.1]tetradecane involves its ability to act as a strong base and nucleophile. It can deprotonate various substrates, facilitating a wide range of chemical transformations. The compound’s guanidine structure allows it to stabilize transition states and intermediates, enhancing the efficiency of catalytic processes. Molecular targets include carbonyl compounds, esters, and amides, where it promotes reactions such as polymerization and transesterification .
Comparison with Similar Compounds
Similar Compounds
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): A bicyclic guanidine with similar basicity and catalytic properties.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Another strong base used in organic synthesis.
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD): A methylated derivative of TBD with enhanced nucleophilicity
Uniqueness
1,5,10-Triazabicyclo[8.3.1]tetradecane is unique due to its larger bicyclic structure, which provides greater stability and reactivity in certain chemical reactions. Its ability to act as both a proton donor and acceptor distinguishes it from other similar compounds, making it a versatile catalyst in various applications .
Properties
CAS No. |
64924-82-9 |
|---|---|
Molecular Formula |
C11H23N3 |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
1,5,10-triazabicyclo[8.3.1]tetradecane |
InChI |
InChI=1S/C11H23N3/c1-2-7-13-9-4-10-14(11-13)8-3-6-12-5-1/h12H,1-11H2 |
InChI Key |
XGPIMQKTLQNTKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCN(C2)CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate](/img/structure/B14480840.png)
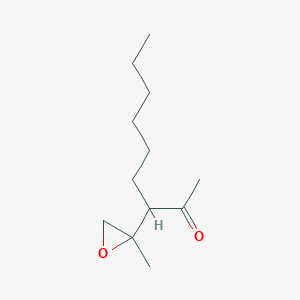
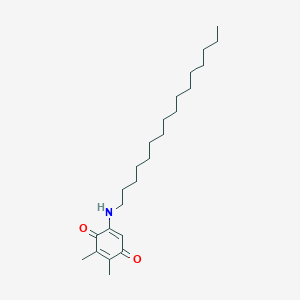
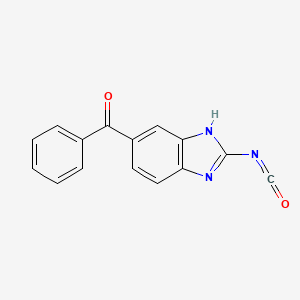
![2,2'-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid)](/img/structure/B14480863.png)
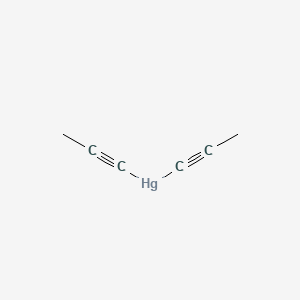
![2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14480882.png)


![3-[4-(Dimethylamino)phenyl]-2-formylprop-2-enenitrile](/img/structure/B14480892.png)
